Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIRGFGEKHRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431641 | |
| Record name | Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248249-53-8 | |
| Record name | Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reaction of 2-Aminothiazole with Ethyl 2-Bromo-1,3-benzodioxole-5-carboxylate
One of the most commonly reported methods involves the nucleophilic substitution reaction between 2-aminothiazole and ethyl 2-bromo-1,3-benzodioxole-5-carboxylate under basic conditions. The reaction typically proceeds as follows:
- Reagents and Conditions : 2-aminothiazole, ethyl 2-bromo-1,3-benzodioxole-5-carboxylate, potassium carbonate (base), dimethylformamide (DMF) as solvent, elevated temperature (often 80–120 °C).
- Mechanism : The amino group of 2-aminothiazole attacks the electrophilic carbon bearing the bromide in the benzodioxole derivative, displacing bromide and forming the thiazole-4-carboxylate ester linkage.
- Outcome : This method yields Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate with good purity and moderate to high yields.
This approach is favored for its straightforwardness and the availability of starting materials.
Oxidation of Thiazoline Precursors
Another method involves the oxidation of ethyl (1R)-4-(benzo[3,4-d]dioxolan-5-yl)-3,5-thiazoline carboxylate to the corresponding thiazole derivative:
- Reagents and Conditions : The thiazoline precursor is dissolved in methylene chloride and cooled to 0 °C. Manganese(IV) oxide is added as the oxidizing agent, and the mixture is stirred for approximately 6 hours.
- Workup : The reaction mixture is filtered, concentrated, and the residue is treated with n-hexane to precipitate the product.
- Yield : This method provides the target compound in about 81% yield as a white solid.
- Spectroscopic Data : The product is characterized by ^1H NMR confirming the structure.
This oxidation method is useful when thiazoline intermediates are accessible and allows for selective formation of the thiazole ring.
Thiazole Ring Formation via Hydrazone and Sulfur-Based Cyclization
A more general synthetic strategy for thiazole derivatives involves the formation of hydrazones from ketones and ethyl hydrazinecarboxylate, followed by cyclization with sulfur sources:
- Step 1 : Formation of N-tosylhydrazones by reacting ketones with p-toluenesulfonylhydrazide in methanol under reflux.
- Step 2 : Cyclization of hydrazones with elemental sulfur, potassium persulfate, and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAC) at elevated temperatures (around 100 °C).
- Step 3 : Workup includes aqueous washing, extraction with ethyl acetate, and purification by preparative thin-layer chromatography.
- Application : This method can be adapted to synthesize various 1,2,3-thiadiazole and thiazole derivatives, including those with benzodioxole substituents, by selecting appropriate ketone precursors.
This approach is versatile and allows for structural diversity in the thiazole ring system.
Comparative Data Table of Preparation Methods
Research Findings and Notes on Preparation
- The nucleophilic substitution method (Method 1) is supported by literature as a reliable route for synthesizing Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, with the reaction conditions optimized to minimize side reactions and maximize yield.
- Oxidation of thiazoline intermediates (Method 2) provides a high-yielding alternative when such intermediates are synthetically accessible, with manganese(IV) oxide serving as an effective oxidant under mild conditions.
- The hydrazone-based cyclization (Method 3) is a more general synthetic strategy for thiazole derivatives, allowing for the introduction of diverse substituents and functional groups, which can be tailored for specific biological or material applications.
- Spectroscopic characterization (e.g., ^1H NMR) confirms the structural integrity of the synthesized compound in all methods.
- The compound’s molecular formula is C13H11NO4S, with a molecular weight of approximately 277.3 g/mol, consistent across synthesis reports.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate exhibits various biological activities that make it a candidate for drug development:
- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it useful in developing new antibiotics.
- Anticancer Potential : Research suggests that derivatives of this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent.
Materials Science
The unique structural features of this compound also lend themselves to applications in materials science:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .
- Coatings and Films : Its chemical properties allow for use in specialized coatings that require resistance to solvents and environmental degradation .
Agricultural Chemistry
The compound's biological activities extend to agricultural applications:
- Pesticide Development : Compounds with similar structures have been explored for their potential as pesticides or herbicides due to their efficacy against various pests and pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound could induce apoptosis and inhibit cell growth. The mechanism was linked to the modulation of specific signaling pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate and analogous thiazole derivatives:
Key Observations:
- Electronic Effects : The benzo[d][1,3]dioxol-5-yl group in the target compound is electron-donating due to its oxygen atoms, which may enhance nucleophilic aromatic substitution reactivity compared to the electron-withdrawing trifluoromethyl group in the CF₃-substituted analog .
- Solubility : Hydroxyl-substituted derivatives () exhibit higher polarity, likely improving solubility in polar solvents, whereas the target compound’s lipophilic benzodioxole group may favor membrane permeability .
Physicochemical Properties
Biological Activity
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate (CAS Number: 248249-53-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C13H11NO4S
- Molecular Weight : 277.3 g/mol
- IUPAC Name : Ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate
- Physical Form : Solid
- Purity : ≥ 95%
Synthesis Methods
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzo[d][1,3]dioxole moieties. For instance, one method involves using manganese(IV) oxide in dichloromethane under controlled conditions to achieve a yield of approximately 81% .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising activity against various bacterial strains and fungi. In particular, thiazole compounds have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
Table 1: Antimicrobial Activity of Thiazole Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| Thiazole Derivative A | E. coli | 16 µg/mL |
| Thiazole Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro using various cancer cell lines. Studies suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
In a recent study, the compound demonstrated effective cytotoxicity against several cancer cell lines with IC50 values ranging from 20 to 50 µM . The selectivity index indicates that it has a favorable safety profile when tested against normal cell lines.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast) | 25 | >6 |
| HepG2 (Liver) | 30 | >5 |
| Hek293t (Normal) | >150 | - |
The biological activity of this compound is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. Specifically, the compound may interact with DNA and RNA synthesis pathways, leading to impaired cellular functions in target organisms .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of thiazole derivatives found that this compound exhibited superior activity against resistant bacterial strains compared to standard antibiotics . -
Case Study on Anticancer Activity :
In vivo studies using streptozotocin-induced diabetic mice revealed that compounds similar to this compound could reduce tumor size significantly while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization of thiosemicarbazones with ethyl bromopyruvate under reflux conditions. Key steps include (i) preparing substituted thiosemicarbazones by condensing hydrazine derivatives with aldehydes/ketones, and (ii) cyclizing with ethyl bromopyruvate in ethanol at 70–80°C for 4–6 hours. Yields (60–75%) depend on substituent electronic effects and solvent polarity .
- Critical Parameters : Use anhydrous solvents to avoid hydrolysis of the ester group. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
Q. How is structural characterization of this thiazole derivative performed, and what spectroscopic markers are diagnostic?
- Analytical Workflow :
- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ (ester) and C=N/C-S vibrations at 1600–1500 cm⁻¹ (thiazole ring) .
- NMR :
- ¹H NMR : Thiazole H-5 proton as a singlet at δ 7.8–8.2 ppm; benzo[d][1,3]dioxole protons as two doublets (δ 6.8–7.1 ppm) .
- ¹³C NMR : Ester carbonyl at ~165 ppm; thiazole C-2 and C-4 carbons at 160–150 ppm .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antioxidant Screening :
- FRAP (Ferric Reducing Antioxidant Power): Measure absorbance at 593 nm; compare to ascorbic acid standards.
- DPPH Radical Scavenging : IC₅₀ values <50 µg/mL indicate high activity .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends in this compound?
- Computational Approach : Optimize geometry at B3LYP/6-31G(d,p). Key findings:
- The HOMO is localized on the thiazole ring and benzo[d][1,3]dioxole moiety, indicating nucleophilic attack sites.
- LUMO energy (~-1.8 eV) correlates with electron-deficient regions for electrophilic substitution .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Framework :
- Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time).
- Structural Confirmation : Re-evaluate purity (HPLC >95%) and stereochemistry (if applicable) .
- Meta-Analysis : Compare substituent effects; electron-withdrawing groups on the benzodioxole ring enhance antioxidant activity by 20–30% .
Q. How does molecular docking predict its interaction with SARS-CoV-2 main protease (Mpro), and what binding affinities are observed?
- Docking Protocol (AutoDock Vina):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
